Cas no 2034451-08-4 (2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine structure](https://ja.kuujia.com/scimg/cas/2034451-08-4x500.png)
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine 化学的及び物理的性質
名前と識別子
-
- 2-((1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine
- 2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-3-methoxypyrazine
- 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
-
- インチ: 1S/C17H19N3O5S/c1-23-16-17(19-7-6-18-16)25-13-4-8-20(11-13)26(21,22)14-2-3-15-12(10-14)5-9-24-15/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3
- InChIKey: GALKWBRKRNDKEU-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(CCO2)C=1)(N1CCC(C1)OC1C(=NC=CN=1)OC)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 583
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 99.2
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6488-1698-20μmol |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-5μmol |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-5mg |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-20mg |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-1mg |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-100mg |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-2μmol |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-10μmol |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-2mg |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6488-1698-3mg |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine |
2034451-08-4 | 3mg |
$63.0 | 2023-09-08 |
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine 関連文献
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazineに関する追加情報
Introduction to Compound CAS No. 2034451-08-4: 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine (CAS No. 2034451-08-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the 2,3-dihydro-1-benzofuran-5-sulfonyl and methoxy groups, contribute to its distinct pharmacological properties.
The development and study of 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine have been driven by its potential as a lead compound for various therapeutic targets. Recent research has focused on elucidating its mechanisms of action and evaluating its efficacy in preclinical models of disease. This compound has shown promise in several areas, including neurodegenerative disorders, inflammation, and cancer.
In the context of neurodegenerative disorders, studies have demonstrated that 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, it has been shown to inhibit the activation of microglia and astrocytes, which are major contributors to neuroinflammation. Additionally, this compound has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal growth and repair.
In the realm of inflammation, 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine has been investigated for its anti-inflammatory properties. Preclinical studies have shown that it effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that this compound may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The anticancer properties of 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine have also been explored. Research has indicated that it can induce apoptosis in various cancer cell lines by targeting multiple signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is frequently dysregulated in cancer cells. Furthermore, this compound has demonstrated synergistic effects when combined with other anticancer agents, suggesting its potential as a component of combination therapy regimens.
The structural characteristics of 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine contribute to its favorable pharmacokinetic properties. The presence of the sulfonyl group enhances its solubility and stability, while the methoxy group improves its lipophilicity and membrane permeability. These properties make it an attractive candidate for further drug development.
To further understand the biological activities and mechanisms of action of 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine, ongoing research is focused on elucidating its interactions with specific molecular targets. Techniques such as molecular docking studies and surface plasmon resonance (SPR) are being employed to identify key binding sites and affinity constants. These insights will be crucial for optimizing the compound's structure and enhancing its therapeutic potential.
In conclusion, CAS No. 2034451-08-4: 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine represents a promising lead compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further preclinical and clinical evaluation. As research in this area continues to advance, it is anticipated that this compound will play a significant role in the development of novel therapies for various diseases.
2034451-08-4 (2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine) 関連製品
- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)
- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)
- 2229198-49-4(1-(4-chloro-1-methyl-1H-imidazol-5-yl)-2-fluoroethan-1-ol)
- 1804976-15-5(5-Bromo-4-(difluoromethyl)-2-nitropyridine-3-acetonitrile)
- 929974-22-1(3-amino-1-oxo-5,6,7,7a-tetrahydro-1H-pyrrolizine-2-carbonitrile)
- 1805744-86-8(2-Bromo-1-(2-chloro-5-ethoxyphenyl)propan-1-one)
- 1704464-34-5(1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)
- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)
- 1804234-17-0(2-(3-Bromopropanoyl)-3-mercaptomandelic acid)
- 1490727-08-6(4-(BENZYLAMINO)-2-METHYLBUTAN-2-OL)




